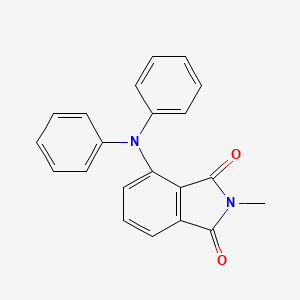
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold catalysis. For instance, the cycloisomerization of 2-alkynylbenzaldehydes with amines and diethyl phosphate under FeCl3 catalysis can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, followed by cyclization of benzylic amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-donating properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Employed in the development of novel materials with unique photophysical and electrochemical properties.
Wirkmechanismus
The mechanism of action of 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor, facilitating electron transfer processes in organic electronic devices. In medicinal applications, it can interact with cellular targets, disrupting membrane integrity and inhibiting the growth of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylamino)benzylidene derivatives: These compounds share the diphenylamino group and exhibit similar electronic properties.
Benzothiadiazole derivatives: Known for their electron-accepting properties and used in optoelectronic applications.
Uniqueness
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct photophysical and electrochemical properties
Eigenschaften
CAS-Nummer |
6136-55-6 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-methyl-4-(N-phenylanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c1-22-20(24)17-13-8-14-18(19(17)21(22)25)23(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI-Schlüssel |
FBWFNFLXXJPMSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


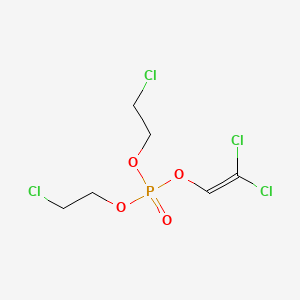
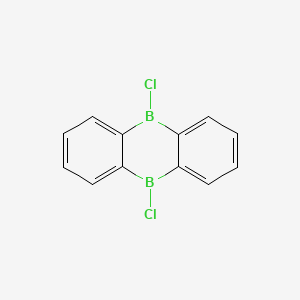
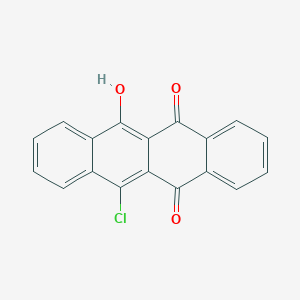
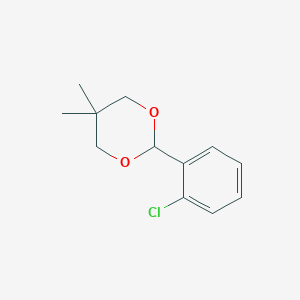
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)


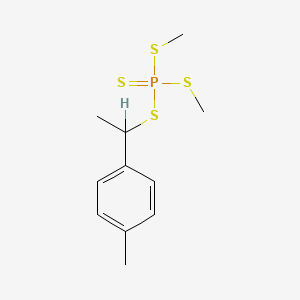
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
